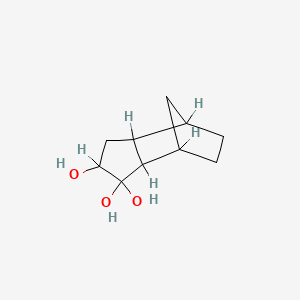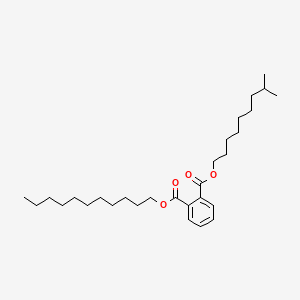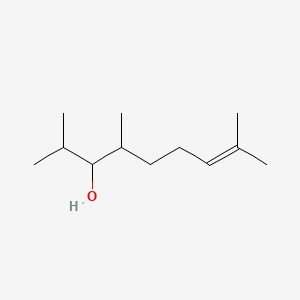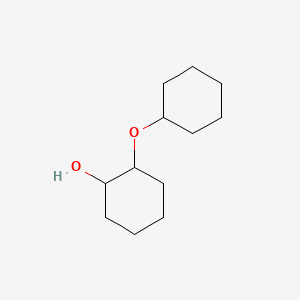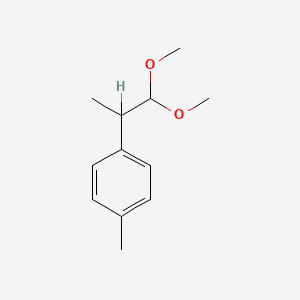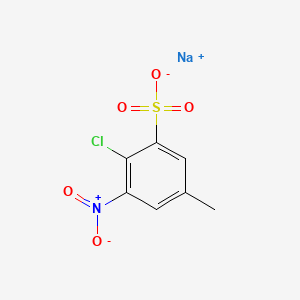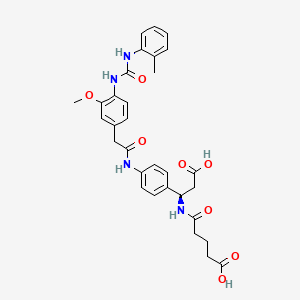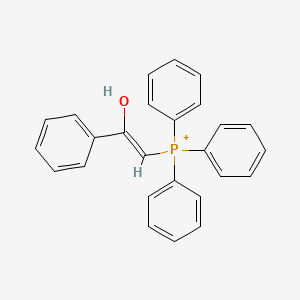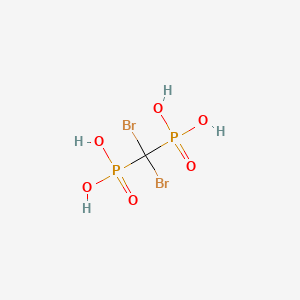
Methanedibromodiphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanedibromodiphosphonate is a chemical compound characterized by the presence of two bromine atoms and two phosphonate groups attached to a methane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanedibromodiphosphonate can be synthesized through several methods. One common approach involves the reaction of dibromomethane with phosphonic acid derivatives. The reaction typically requires a catalyst and specific reaction conditions, such as controlled temperature and pressure, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where dibromomethane and phosphonic acid derivatives are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methanedibromodiphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates.
Scientific Research Applications
Methanedibromodiphosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which methanedibromodiphosphonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dibromomethane: A simpler compound with two bromine atoms attached to a methane backbone.
Phosphonic Acid: A related compound with a phosphonate group attached to a carbon atom.
Uniqueness
Methanedibromodiphosphonate is unique due to the presence of both bromine atoms and phosphonate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
10596-26-6 |
|---|---|
Molecular Formula |
CH4Br2O6P2 |
Molecular Weight |
333.79 g/mol |
IUPAC Name |
[dibromo(phosphono)methyl]phosphonic acid |
InChI |
InChI=1S/CH4Br2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9) |
InChI Key |
DQVOQQVHRYLBHX-UHFFFAOYSA-N |
Canonical SMILES |
C(P(=O)(O)O)(P(=O)(O)O)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


